molecular formula C9H4Cl4N2O B11835759 6-Chloro-2-(trichloromethyl)quinazolin-4(1h)-one CAS No. 19806-86-1

6-Chloro-2-(trichloromethyl)quinazolin-4(1h)-one

Cat. No.: B11835759
CAS No.: 19806-86-1
M. Wt: 297.9 g/mol
InChI Key: ASFXDUJGXVYDJM-UHFFFAOYSA-N
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Description

6-Chloro-2-(trichloromethyl)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chloro and trichloromethyl group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(trichloromethyl)quinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with trichloroacetyl chloride in the presence of a base, followed by cyclization to form the quinazolinone core. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(trichloromethyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The trichloromethyl group can be reduced to a dichloromethyl or methyl group under specific conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

    Reduction: Formation of compounds with reduced trichloromethyl groups.

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

6-Chloro-2-(trichloromethyl)quinazolin-4(1H)-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including antitumor and anticonvulsant activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(trichloromethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The chloro and trichloromethyl groups can enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(trifluoromethyl)quinazolin-4-amine
  • 6-Chloro-2-(methyl)quinazolin-4(1H)-one
  • 6-Chloro-2-(ethyl)quinazolin-4(1H)-one

Uniqueness

6-Chloro-2-(trichloromethyl)quinazolin-4(1H)-one is unique due to the presence of the trichloromethyl group, which can significantly influence its chemical reactivity and biological properties. This group can enhance the compound’s stability and lipophilicity, potentially improving its efficacy in various applications compared to similar compounds with different substituents.

Properties

CAS No.

19806-86-1

Molecular Formula

C9H4Cl4N2O

Molecular Weight

297.9 g/mol

IUPAC Name

6-chloro-2-(trichloromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C9H4Cl4N2O/c10-4-1-2-6-5(3-4)7(16)15-8(14-6)9(11,12)13/h1-3H,(H,14,15,16)

InChI Key

ASFXDUJGXVYDJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(Cl)(Cl)Cl

Origin of Product

United States

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